

# Spectroscopic Analysis of Propionitrile: A Technical Guide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **propionitrile** (CH<sub>3</sub>CH<sub>2</sub>CN), a versatile solvent and chemical intermediate. The following sections detail its infrared (IR), nuclear magnetic resonance (<sup>1</sup>H and <sup>13</sup>C NMR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **propionitrile** in research and development settings.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **propionitrile** is characterized by the prominent absorption band of the nitrile group.

**Data Presentation** 

Frequency (cm <sup>-1</sup> )	Assignment	Intensity
~2254	C≡N stretch	Strong
~3000	C-H stretch (sp³ hybridized)	Medium
~1400	C-H bend	Medium



Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

## **Experimental Protocol**

A typical procedure for obtaining an FT-IR spectrum of liquid **propionitrile** is as follows:

- Sample Preparation: A "neat" liquid sample is used without any dilution. A small drop of
  propionitrile is placed directly onto one potassium bromide (KBr) salt plate. A second KBr
  plate is then carefully placed on top to create a thin, uniform liquid film between the plates.[1]
   [2]
- Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is collected.[2]
- Data Acquisition: The prepared KBr plates containing the **propionitrile** sample are placed in the sample holder within the spectrometer. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm<sup>-1</sup>.[3] Multiple scans are often averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of **propionitrile**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

# <sup>1</sup>H NMR Spectroscopy

Proton NMR spectroscopy of **propionitrile** shows two distinct signals corresponding to the ethyl group.

**Data Presentation** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.36	Quartet (q)	2H	-CH <sub>2</sub> -
~1.30	Triplet (t)	3H	-СН3

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly based on the solvent and instrument frequency.[4]

# <sup>13</sup>C NMR Spectroscopy

Carbon NMR spectroscopy provides information on the different carbon environments in **propionitrile**.

#### **Data Presentation**

Chemical Shift ( $\delta$ ) ppm	Assignment
~120.97	-C≡N
~10.93	-CH <sub>2</sub> -
~10.60	-CH₃

Note: These shifts were reported in CDCl<sub>3</sub>.[5]

### **Experimental Protocol**

The following is a general procedure for acquiring NMR spectra of **propionitrile**:

- Sample Preparation: For a typical ¹H NMR experiment, 5-20 mg of **propionitrile** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[6] The tube is capped and gently agitated to ensure the solution is homogeneous.[6]
- Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[7] The spectrometer is then "locked" onto the deuterium signal of the solvent



to stabilize the magnetic field.[6]

- Shimming: The magnetic field homogeneity is optimized through a process called shimming,
   which can be performed manually or automatically to achieve sharp, well-resolved peaks.[6]
- Data Acquisition: Standard pulse sequences are used to acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra. Key parameters such as the number of scans and relaxation delay are set to obtain a spectrum with a good signal-to-noise ratio.[6]
- Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **propionitrile** provides information about its molecular weight and fragmentation pattern.

**Data Presentation** 

m/z	Relative Intensity	Assignment
55	High	[M] <sup>+</sup> , Molecular Ion (C₃H₅N) <sup>+</sup>
54	High	[M-H] <sup>+</sup> , (C <sub>3</sub> H <sub>4</sub> N) <sup>+</sup>
28	High	[C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> or [H <sub>2</sub> CN] <sup>+</sup>
26	Moderate	[CN]+

Note: The relative intensities of fragments can vary depending on the ion source and energy.

### **Fragmentation Pattern**

Under electron ionization, **propionitrile** (molecular weight 55.08 g/mol) undergoes fragmentation.[5] The molecular ion peak at m/z 55 is typically observed. A prominent peak is often seen at m/z 54, corresponding to the loss of a hydrogen atom.[8] Further fragmentation can lead to the formation of smaller ions.

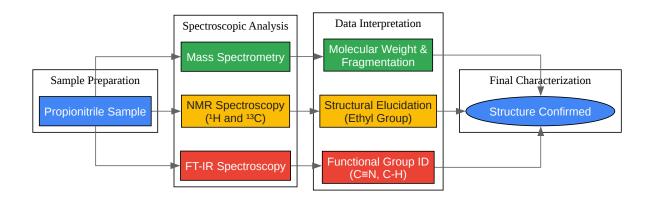


### **Experimental Protocol**

A general procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: A small amount of propionitrile is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).[9]
- Ionization: In the ion source, the **propionitrile** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: A mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

# Workflow for Spectroscopic Analysis of Propionitrile



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Caption: Workflow for the spectroscopic analysis of **propionitrile**.

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